3-(Bromomethyl)-5-methoxypyridine
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Overview
Description
3-(Bromomethyl)-5-methoxypyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromomethyl group attached to the third position and a methoxy group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methoxypyridine typically involves the bromination of 5-methoxypyridine derivatives. One common method is the bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromomethylation .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes esterification, reduction, and subsequent bromination to yield this compound . This method is advantageous due to its simplicity, high yield, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields aminomethyl derivatives, while oxidation with hydrogen peroxide produces pyridine N-oxides.
Scientific Research Applications
3-(Bromomethyl)-5-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methoxypyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives with specific biological activities. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.
5-Bromo-3-methylpyridine: Has a different substitution pattern, affecting its reactivity and applications.
3-(Chloromethyl)-5-methoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-(Bromomethyl)-5-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-(bromomethyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPYZEUCBAXHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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